molecular formula C11H16ClNO2 B1383700 2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride CAS No. 2059942-05-9

2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride

Cat. No.: B1383700
CAS No.: 2059942-05-9
M. Wt: 229.7 g/mol
InChI Key: QMNGRYGHQYSCJG-UHFFFAOYSA-N
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Description

2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride is a substituted aminoketone hydrochloride salt characterized by a propoxyphenyl group (a phenyl ring substituted with a propoxy chain at the 2-position) and an aminoethyl ketone backbone. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmacological applications .

Properties

IUPAC Name

2-amino-1-(2-propoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-7-14-11-6-4-3-5-9(11)10(13)8-12;/h3-6H,2,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNGRYGHQYSCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of 2-propoxybenzaldehyde with nitromethane to form 2-nitro-1-(2-propoxyphenyl)ethanone. This intermediate is then reduced to 2-amino-1-(2-propoxyphenyl)ethanone, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Amino-1-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)ethan-1-one Hydrochloride
  • Structure : Features a chloropyridinyl group (heterocyclic) and a fluorophenyl substitution.
  • Key Differences : The chloropyridine ring introduces nitrogen into the aromatic system, altering electronic properties and hydrogen-bonding capacity compared to the purely phenyl-based target compound. The fluorophenyl group enhances lipophilicity and metabolic stability .
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one Hydrochloride (bk-2C-B)
  • Structure : Contains bromo and methoxy substituents on the phenyl ring.
  • Key Differences: The electron-withdrawing bromo group increases electrophilicity at the ketone, while methoxy groups enhance π-π stacking interactions. This compound is noted for psychoactive properties, suggesting CNS activity linked to its substitution pattern .
2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride
  • Structure : Substituted with a hydroxyl group at the 2-position.
  • Key Differences : The hydroxyl group enables strong hydrogen bonding, increasing solubility in polar solvents. Melting points range from 215–235°C, higher than many alkyl-substituted analogs due to intermolecular H-bonding .

Modifications to the Amino Group and Alkyl Chain

2-(Ethylamino)-1-phenyl-1-hexanone Hydrochloride
  • Structure: Ethylamino group and a six-carbon ketone chain.
  • The ethylamino group reduces steric hindrance compared to bulkier substituents .
2-Amino-1-(4-(dimethylamino)phenyl)ethanone Hydrochloride
  • Structure: Dimethylamino group at the 4-position.
  • Key Differences: The dimethylamino group is a strong electron donor, increasing basicity and altering redox properties. This substitution is common in dyes and photosensitizers .

Heterocyclic and Fused-Ring Analogs

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one Hydrochloride
  • Structure : Benzodioxin ring system.
  • Key Differences : The fused ring system introduces rigidity and planar geometry, affecting binding affinity in receptor-targeted applications. Molecular weight: 229.66 g/mol .
2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride
  • Structure : Pyridine ring replaces the phenyl group.
  • Key Differences : The nitrogen in the pyridine ring modifies electronic distribution and bioavailability. Such analogs are explored in kinase inhibitor research .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Notable Applications
Target Compound (2-propoxyphenyl) Not reported 2-propoxyphenyl, aminoethyl Not reported Synthetic intermediate
2-Amino-1-(2-hydroxyphenyl)ethanone HCl 151.17 + HCl 2-hydroxyphenyl 215–235 Pharmaceutical intermediates
bk-2C-B HCl ~290.6 4-bromo-2,5-dimethoxyphenyl Not reported Psychoactive research
2-Amino-1-(4-(dimethylamino)phenyl)ethanone HCl 214.7 4-dimethylaminophenyl Not reported Photosensitizers, dyes
2-Amino-1-(benzodioxin-5-yl)ethanone HCl 229.66 Benzodioxin-5-yl Not reported Scaffold for drug discovery

Biological Activity

2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride is an organic compound recognized for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This compound features a unique propoxy group that influences its chemical reactivity and biological interactions. The hydrochloride form enhances its solubility, making it suitable for various scientific applications.

  • Molecular Formula : C₁₁H₁₆ClN₁O₂
  • Molecular Weight : Approximately 229.7 g/mol
  • Structure : The compound consists of an amino group (-NH₂) and a propoxyphenyl moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes, potentially altering their activity and affecting various biochemical pathways. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which may lead to significant biological effects. For instance, it has been shown to bind to the active sites of certain enzymes, preventing their normal function. This inhibition can influence metabolic pathways and cellular processes.

Biological Activities

The compound has been studied for several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against specific pathogens.
  • Anticancer Potential : Research is ongoing to explore its efficacy in cancer treatment, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways makes it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-1-(4-hydroxyphenyl)ethan-1-oneC₈H₉NO₂Contains a hydroxyl group; studied for neuroprotective effects.
2-Amino-1-(2-propoxyphenyl)ethan-1-oneC₁₁H₁₆ClNO₂Unique propoxy positioning; explored for anti-inflammatory properties.
2-AminoacetophenoneC₈H₉NOLacks propoxy group; known for its role in organic synthesis.

Case Studies and Research Findings

Numerous studies have focused on the biological activity of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound effectively inhibits certain enzymes associated with metabolic disorders, leading to altered biochemical pathways that could be beneficial in therapeutic contexts.
  • Anticancer Research : A study highlighted its potential in inducing apoptosis in cancer cell lines, suggesting a pathway through which the compound could exert anticancer effects.
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promising results against specific bacterial strains, indicating its potential as a new antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride
Reactant of Route 2
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2-Amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride

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